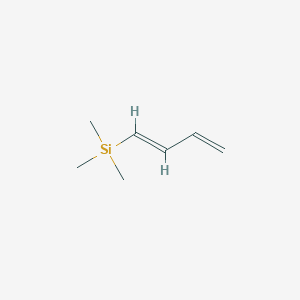![molecular formula C12H14Br2N2O3 B14888550 tert-Butyl 6,8-dibromo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B14888550.png)
tert-Butyl 6,8-dibromo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6,8-dibromo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrido[3,2-b][1,4]oxazine core, which is a fused ring system containing nitrogen and oxygen atoms. The compound is further substituted with tert-butyl, dibromo, and carboxylate groups, making it a molecule of interest in various fields of chemical research.
Preparation Methods
The synthesis of tert-Butyl 6,8-dibromo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[3,2-b][1,4]oxazine core, followed by the introduction of bromine atoms and the tert-butyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 6,8-dibromo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to convert the carboxylate group into other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other atoms or groups using nucleophilic substitution reactions. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 6,8-dibromo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 6,8-dibromo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
tert-Butyl 6,8-dibromo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 6-bromo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate: This compound has a similar core structure but with only one bromine atom.
tert-Butyl 7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate: This compound features a different substitution pattern on the oxazine ring. The uniqueness of tert-Butyl 6,8-dibromo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14Br2N2O3 |
|---|---|
Molecular Weight |
394.06 g/mol |
IUPAC Name |
tert-butyl 6,8-dibromo-2,3-dihydropyrido[3,2-b][1,4]oxazine-4-carboxylate |
InChI |
InChI=1S/C12H14Br2N2O3/c1-12(2,3)19-11(17)16-4-5-18-9-7(13)6-8(14)15-10(9)16/h6H,4-5H2,1-3H3 |
InChI Key |
JCWYAPXRNFJKAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1N=C(C=C2Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


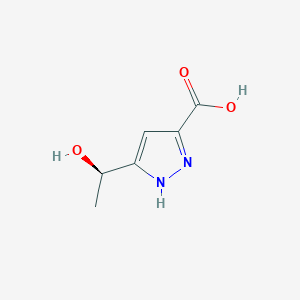
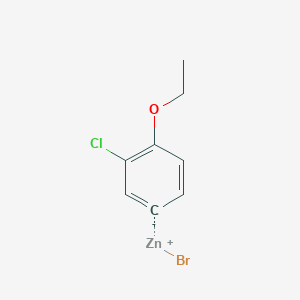
![1-[3-(2-Chloro-phenyl)-4,5-dihydro-isoxazol-5-ylmethyl]-4-methyl-1H-quinolin-2-one](/img/structure/B14888486.png)
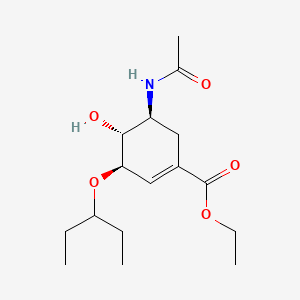
![tert-Butyl ((1R,3S)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B14888504.png)
![1-Ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14888507.png)
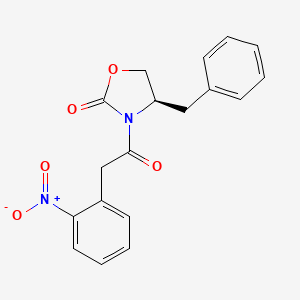
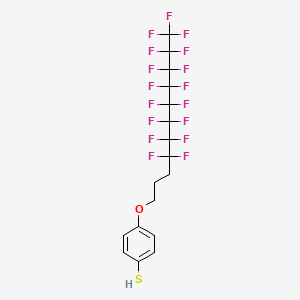

![2-Hydroxy-6-azabicyclo[3.2.1]Octan-7-one](/img/structure/B14888523.png)
![4-{[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14888542.png)
![Spiro[chroman-2,3'-oxetan]-4-ol](/img/structure/B14888545.png)
![1-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14888547.png)
